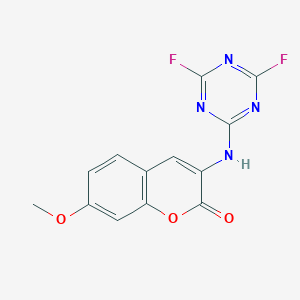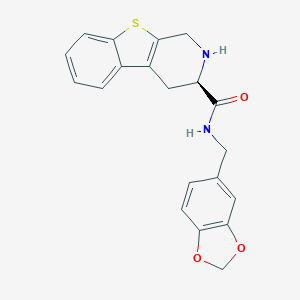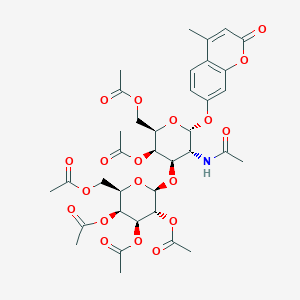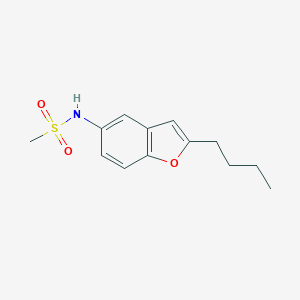
N-(2-butylbenzofuran-5-yl)methanesulfonamide
描述
“N-(2-butylbenzofuran-5-yl)methanesulfonamide” is a chemical compound that is gaining popularity in the pharmaceutical industry due to its various applications . It is an intermediate in the preparation of Dronedarone , a drug used mainly for the indication of cardiac arrhythmias .
Synthesis Analysis
The synthesis of “N-(2-butylbenzofuran-5-yl)methanesulfonamide” involves several steps. In some embodiments, the intermediate of formula (9) can be converted to the “N-(2-butylbenzofuran-5-yl)methanesulfonamide” of formula (3) by reacting the compound of formula (9) with a methanesulfonamide reagent, optionally in the presence of a catalyst, base, ligand and/or organic solvent so as to replace the leaving group X .Molecular Structure Analysis
The molecular formula of “N-(2-butylbenzofuran-5-yl)methanesulfonamide” is C13H17NO3S. Its molecular weight is 267.35 g/mol.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(2-butylbenzofuran-5-yl)methanesulfonamide” are complex and involve several steps. The details of these reactions are described in the patents .Physical And Chemical Properties Analysis
“N-(2-butylbenzofuran-5-yl)methanesulfonamide” is a white to off-white powder . Its density is 1.257, boiling point is 399.861ºC at 760 mmHg, and refractive index is 1 .科学研究应用
甲烷的微生物厌氧氧化
N-(2-丁基苯并呋喃-5-基)甲磺酰胺与海洋环境中的微生物厌氧氧化甲烷(AOM)相关联。AOM是由甲烷氧化古菌和硫酸盐还原细菌共同介导的关键过程。厌氧甲烷氧化菌(ANME-1、-2和-3)具有独特的脂质生物标志物特征,这些特征对于它们的化学分类识别至关重要。这些生物标志物特征对于理解这些微生物群落在甲烷氧化过程中的作用和功能至关重要(Niemann & Elvert, 2008)。
甲烷氧化菌和生物技术应用
甲烷氧化菌是利用甲烷作为唯一碳源的细菌,具有广泛的潜在生物技术应用。它们可以生产有价值的产品,如单细胞蛋白、生物聚合物、纳米技术组分、可溶性代谢产物(甲醇、甲醛、有机酸、赖氨酸)、脂质(用于生物柴油和健康补充剂),甚至维生素B12。此外,它们可以被基因工程改造以生产类胡萝卜素或法尼烯等新化合物。甲烷氧化菌利用甲烷作为碳源的多功能性突显了它们在产生价值的同时减少温室气体排放的潜力(Strong, Xie, & Clarke, 2015)。
硫化合物的氧化
该化合物还参与了硫化合物的氧化过程,这是减少由各种工业过程产生的令人作呕的副产品如硫代甲硫醇、二甲基硫化物和二甲基二硫化物的有害影响的重要过程。针对这些化合物的氧化已设计出不同的光催化过程,这些过程的效率因反应器类型、光催化材料和气体流动等参数而异。了解这些过程对于减少工业和水处理厂中这些硫化合物的臭味影响至关重要(Cantau et al., 2007)。
属性
IUPAC Name |
N-(2-butyl-1-benzofuran-5-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-3-4-5-12-9-10-8-11(14-18(2,15)16)6-7-13(10)17-12/h6-9,14H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACDESLXZXBASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(O1)C=CC(=C2)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432232 | |
| Record name | N-(2-Butyl-1-benzofuran-5-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-butylbenzofuran-5-yl)methanesulfonamide | |
CAS RN |
437652-07-8 | |
| Record name | N-(2-Butyl-1-benzofuran-5-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium;bromide](/img/structure/B141046.png)
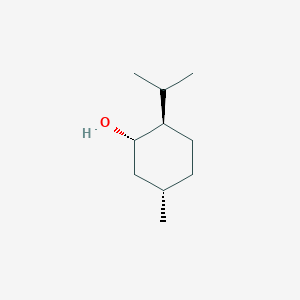
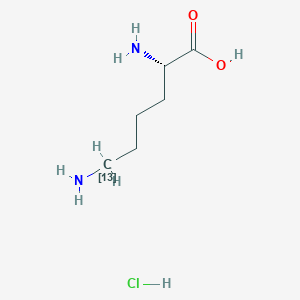
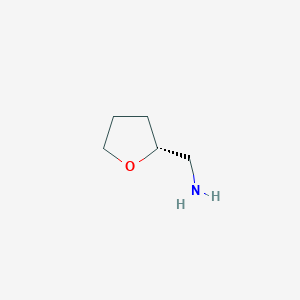
![2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate](/img/structure/B141051.png)
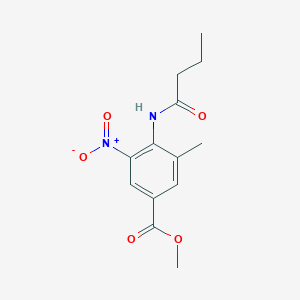
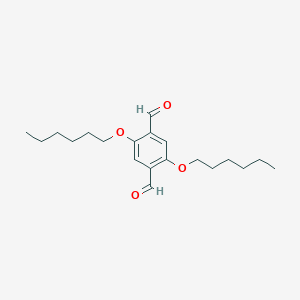
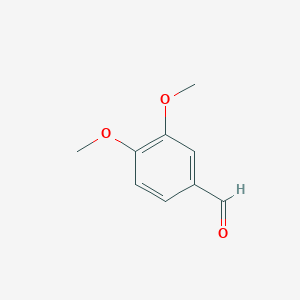
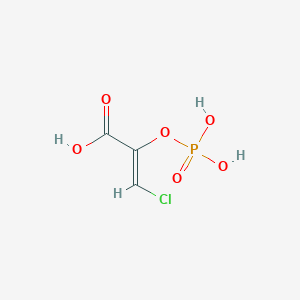
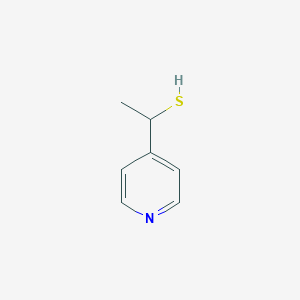
![[4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B141066.png)
